(R)-2-(piperidin-3-yl)propan-2-ol
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Overview
Description
®-2-(piperidin-3-yl)propan-2-ol is a chiral compound with a piperidine ring and a secondary alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(piperidin-3-yl)propan-2-ol typically involves the reduction of a corresponding ketone or the addition of a piperidine derivative to a suitable precursor. One common method is the asymmetric reduction of 3-piperidinone using chiral catalysts to obtain the desired enantiomer.
Industrial Production Methods
Industrial production methods for ®-2-(piperidin-3-yl)propan-2-ol often involve large-scale asymmetric synthesis using chiral auxiliaries or catalysts. These methods are optimized for high yield and enantiomeric purity, ensuring the compound meets the stringent requirements for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
®-2-(piperidin-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include ketones, reduced derivatives, and substituted piperidine compounds.
Scientific Research Applications
®-2-(piperidin-3-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of various fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of ®-2-(piperidin-3-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(piperidin-3-yl)propan-2-ol: The enantiomer of the compound with different stereochemistry.
3-piperidinol: A related compound with a hydroxyl group on the piperidine ring.
2-(piperidin-3-yl)ethanol: A similar compound with an ethyl chain instead of a propyl chain.
Uniqueness
®-2-(piperidin-3-yl)propan-2-ol is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomer and other similar compounds.
Properties
Molecular Formula |
C8H17NO |
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Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-[(3R)-piperidin-3-yl]propan-2-ol |
InChI |
InChI=1S/C8H17NO/c1-8(2,10)7-4-3-5-9-6-7/h7,9-10H,3-6H2,1-2H3/t7-/m1/s1 |
InChI Key |
GWVNRACDDXBNBZ-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)([C@@H]1CCCNC1)O |
Canonical SMILES |
CC(C)(C1CCCNC1)O |
Origin of Product |
United States |
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